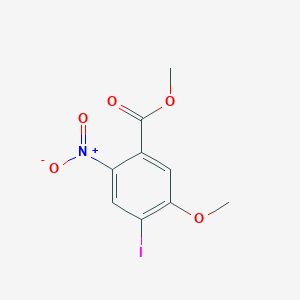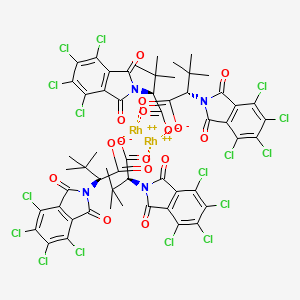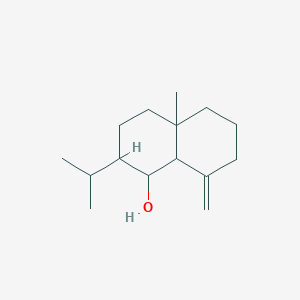![molecular formula C18H16NNaO3S B12301368 Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate CAS No. 94135-04-3](/img/structure/B12301368.png)
Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[4-(1,3-dihidro-1-oxo-2H-isoindol-2-iltio)fenil]butanoato de sodio es un compuesto químico con la fórmula molecular C18H16NNaO3S. Es conocido por su estructura única, que incluye un grupo isoindol, lo que lo convierte en un tema de interés en varios campos científicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-[4-(1,3-dihidro-1-oxo-2H-isoindol-2-iltio)fenil]butanoato de sodio generalmente implica la reacción de ácido 2-(4-bromofenil)butírico con 1,3-dihidro-1-oxo-2H-isoindol-2-tiol en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo bajo condiciones de reflujo para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente, con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-[4-(1,3-dihidro-1-oxo-2H-isoindol-2-iltio)fenil]butanoato de sodio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo isoindol en sus derivados dihidro correspondientes.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrofílica, como la nitración y la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como el ácido nítrico para la nitración y el bromo para la halogenación.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados dihidro, compuestos nitro y derivados halogenados .
Aplicaciones Científicas De Investigación
El 2-[4-(1,3-dihidro-1-oxo-2H-isoindol-2-iltio)fenil]butanoato de sodio tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles usos terapéuticos, particularmente en el tratamiento del cáncer y las enfermedades inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 2-[4-(1,3-dihidro-1-oxo-2H-isoindol-2-iltio)fenil]butanoato de sodio implica su interacción con dianas moleculares específicas. Se sabe que el grupo isoindol se une a ciertas enzimas y receptores, modulando su actividad. Esta interacción puede conducir a la inhibición de la actividad enzimática o la activación de vías de señalización, lo que da como resultado varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Lenalidomida: Un derivado de la talidomida, conocido por sus propiedades inmunomoduladoras y anticancerígenas.
Singularidad
El 2-[4-(1,3-dihidro-1-oxo-2H-isoindol-2-iltio)fenil]butanoato de sodio es único debido a su combinación específica de un grupo isoindol con un grupo butirato, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
94135-04-3 |
|---|---|
Fórmula molecular |
C18H16NNaO3S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
sodium;2-[4-[(3-oxo-1H-isoindol-2-yl)sulfanyl]phenyl]butanoate |
InChI |
InChI=1S/C18H17NO3S.Na/c1-2-15(18(21)22)12-7-9-14(10-8-12)23-19-11-13-5-3-4-6-16(13)17(19)20;/h3-10,15H,2,11H2,1H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
BRYZHEJHXSOPQF-UHFFFAOYSA-M |
SMILES canónico |
CCC(C1=CC=C(C=C1)SN2CC3=CC=CC=C3C2=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)

![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)



![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)


![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)

